Ethyl 5-(2-isopropoxy-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate
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Overview
Description
Ethyl 5-(2-isopropoxy-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate is a complex organic compound with a molecular formula of C18H20O6. It belongs to the benzofuran family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of an ethyl ester group, an isopropoxy group, and a benzofuran core, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(2-isopropoxy-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable phenol derivative with an appropriate alkyne or alkene under acidic or basic conditions.
Introduction of the Isopropoxy Group: The isopropoxy group can be introduced via an etherification reaction using isopropyl alcohol and an appropriate leaving group such as a halide or tosylate.
Esterification: The ethyl ester group can be introduced through an esterification reaction using ethanol and a carboxylic acid derivative under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2-isopropoxy-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the isopropoxy group, where nucleophiles such as amines or thiols can replace the isopropoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amines or thiols substituted products.
Scientific Research Applications
Ethyl 5-(2-isopropoxy-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anti-inflammatory and anticancer agents.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for various applications.
Mechanism of Action
The mechanism of action of Ethyl 5-(2-isopropoxy-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-(2-isopropoxy-2-oxoethoxy)-2-phenyl-1-benzofuran-3-carboxylate: This compound has a phenyl group instead of a methyl group, which may result in different biological activities and chemical properties.
Ethyl 2-tert-butyl-5-(2-isopropoxy-2-oxoethoxy)-1-benzofuran-3-carboxylate: This compound has a tert-butyl group, which can influence its steric and electronic properties.
Uniqueness
Ethyl 5-(2-isopropoxy-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate is unique due to its specific substitution pattern, which can result in distinct biological activities and chemical reactivity compared to its analogs. The presence of the isopropoxy and ethyl ester groups provides versatility in chemical modifications and applications.
Properties
IUPAC Name |
ethyl 2-methyl-5-(2-oxo-2-propan-2-yloxyethoxy)-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O6/c1-5-20-17(19)16-11(4)23-14-7-6-12(8-13(14)16)21-9-15(18)22-10(2)3/h6-8,10H,5,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJZZOOXYBOKBRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC(=O)OC(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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